![molecular formula C9H10N2O B1457204 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1097323-08-4](/img/structure/B1457204.png)
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Overview
Description
“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance . The compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is 148.16 . The SMILES string representation of the molecule is Cn1ccc2cc(O)cnc12 .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . Its empirical formula is C8H8N2O , and its molecular weight is 148.16 .
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of the FGFR signaling pathway is associated with various types of cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs is, therefore, an attractive strategy for cancer therapy. Derivatives of this compound have shown to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer treatment .
Lead Compound Optimization
The low molecular weight and potent FGFR inhibitory activity of certain derivatives make (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol an appealing lead compound for further optimization . The optimization process involves modifying the compound to enhance its therapeutic efficacy, reduce potential side effects, and improve pharmacokinetic properties.
Antitumor Activity
Research has indicated that pyrrolopyridine derivatives exhibit significant antitumor activity . This compound’s framework can be utilized to develop new antitumor agents that may work by interfering with tumor cell signaling pathways, leading to inhibited tumor growth and metastasis.
Kinase Inhibition
Kinases are enzymes that play a vital role in the signaling pathways of cells. The derivatives of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol have been found to possess kinase inhibitory activity . This activity is beneficial in the treatment of diseases where kinases are known to be overactive, such as certain cancers and inflammatory conditions.
Drug Discovery and Development
The compound serves as a scaffold for the design and synthesis of new drugs. Its derivatives are being explored in drug discovery programs targeting various diseases, particularly those involving aberrant kinase activity .
Pharmacokinetic Studies
Pharmacokinetic studies of pyrrolopyridine derivatives have revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles . Understanding these properties is crucial for the development of new drugs, as it helps predict the compound’s behavior in the human body and informs dosage and administration strategies.
Safety and Hazards
Future Directions
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, is a promising area of research, especially in the field of cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for further optimization and development .
Mechanism of Action
- FGFRs consist of extracellular ligand-binding domains, a transmembrane segment, and a cytoplasmic tyrosine kinase domain. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Target of Action
Pharmacokinetics
- Information on absorption is not available for this specific compound. Data regarding the volume of distribution is not currently accessible. Unfortunately, protein binding details are not known .
properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWCTCREIJODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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